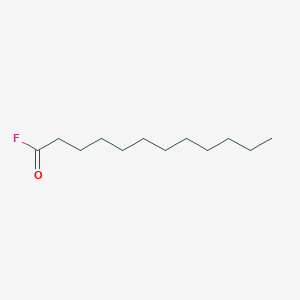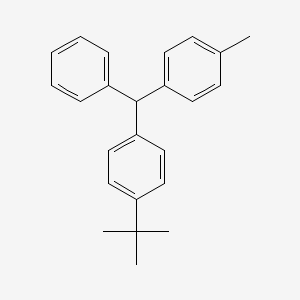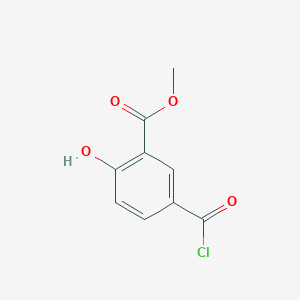
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is an organic compound with a molecular formula of C9H7ClO4 It is a derivative of salicylic acid, where the hydroxyl group at the second position is retained, and the carboxyl group at the fifth position is converted to a chlorocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 2-hydroxybenzoate (methyl salicylate) using thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
Starting Material: Methyl 2-hydroxybenzoate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
This method ensures the selective chlorination at the fifth position, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxyl group at the second position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., pyridine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (KMnO4), solvent (e.g., water)
Major Products Formed
Substitution: Amides, esters, thioesters
Reduction: Methyl 5-(hydroxymethyl)-2-hydroxybenzoate
Oxidation: Methyl 5-(chlorocarbonyl)-2-oxobenzoate
科学的研究の応用
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential effects on biological systems, including its antimicrobial and anti-inflammatory properties.
作用機序
The mechanism of action of methyl 5-(chlorocarbonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, resulting in various biological effects. The hydroxyl group at the second position may also participate in hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Methyl 2-hydroxybenzoate (Methyl Salicylate): Lacks the chlorocarbonyl group, primarily used as a flavoring agent and in topical analgesics.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxymethyl group instead of a chlorocarbonyl group, used in different synthetic applications.
Methyl 5-(chlorocarbonyl)-2-oxobenzoate: An oxidized form, used in different chemical reactions.
Uniqueness
Methyl 5-(chlorocarbonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
特性
CAS番号 |
89366-33-6 |
|---|---|
分子式 |
C9H7ClO4 |
分子量 |
214.60 g/mol |
IUPAC名 |
methyl 5-carbonochloridoyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3 |
InChIキー |
UDQJMKUYQSYZHV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


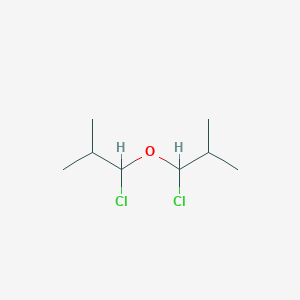

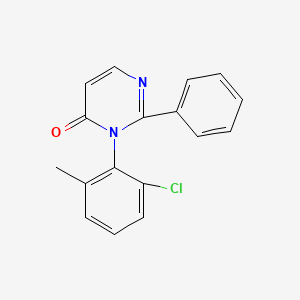
![N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14138900.png)
![[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B14138906.png)
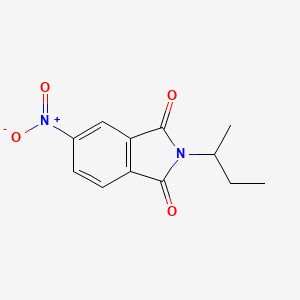
![5-(Dimethylamino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14138909.png)
![N-[(2Z)-4-[4-(difluoromethoxy)phenyl]-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B14138912.png)
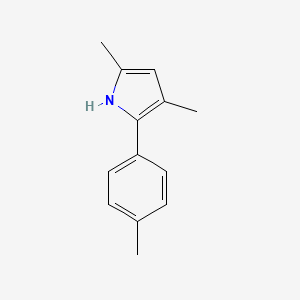
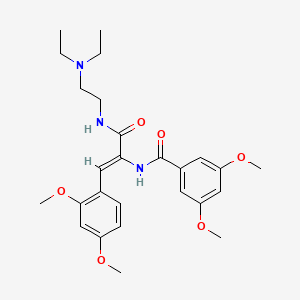
![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)
